molecular formula C12H14BNO2 B1592661 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile CAS No. 214360-44-8

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No. B1592661
M. Wt: 215.06 g/mol
InChI Key: BAIHMVOJDPTWSS-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, or 4-DBN, is a boron-containing organic compound with a unique chemical structure and a variety of applications in scientific research. 4-DBN is synthesized through a two-step reaction of boron trifluoride etherate with a substituted benzaldehyde in an inert atmosphere. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential uses in laboratory experiments. In

Scientific Research Applications

  • Scientific Field: Materials Science

    • Application : The compound “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline” is used in materials science .
  • Scientific Field: Electronics

    • Application : A study was conducted on “4,5-dimethyl-1,3-dioxol-2-one” single crystal in the field of electronics .
    • Method of Application : The single crystal was grown by a slow evaporation method .
    • Results or Outcomes : The phase formation and spectroscopic studies of the grown crystal were performed .
  • Scientific Field: Chemistry

    • Application : The compound “2,5-dimethyl-1,3,4-oxadiazole” is used as an aromatic hydrocarbon .
    • Results or Outcomes : The compound shows greater selectivity to benzene than to furfurol with similar dissolving ability .
  • Scientific Field: Nuclear Magnetic Resonance Spectroscopy

    • Application : The compound “1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanonea” is characterized using nuclear magnetic resonance .
    • Method of Application : The structure of the compound was characterized using density functional theory .
  • Scientific Field: Chemistry

    • Application : The compound “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline” is used in chemistry .
  • Scientific Field: Chemistry

    • Application : The compound “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile” is used in chemistry .
  • Scientific Field: Chemistry

    • Application : The compound “5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one” is used as a reactant for various reactions .
  • Scientific Field: Chemistry

    • Application : The compound “2,5-dimethyl-1,3,4-oxadiazole” is used as an aromatic hydrocarbon .
    • Results or Outcomes : The compound shows greater selectivity to benzene than to furfurol with similar dissolving ability .

properties

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO2/c1-12(2)8-15-13(16-9-12)11-5-3-10(7-14)4-6-11/h3-6H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIHMVOJDPTWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627336
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

CAS RN

214360-44-8
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Leowanawat, N Zhang, AM Resmerita… - The Journal of …, 2011 - ACS Publications
Reaction conditions for the Ni(COD) 2 /PCy 3 catalyzed cross-coupling of aryl neopentylglycolboronates with aryl mesylates were developed. By using optimized reaction …
Number of citations: 109 pubs.acs.org
P Leowanawat, AM Resmerita… - The Journal of …, 2010 - ACS Publications
The highly active mixed-ligand catalytic system NiCl 2 (dppp)/dppf combined with the reducing effect of zerovalent Zn and of other metals was used to demonstrate a method for the …
Number of citations: 76 pubs.acs.org
N Lalloo, CE Brigham, MS Sanford - Accounts of chemical …, 2022 - ACS Publications
Conspectus Transition-metal-catalyzed cross-coupling reactions are widely used in both academia and industry for the construction of carbon–carbon and carbon–heteroatom bonds. …
Number of citations: 5 pubs.acs.org
PM Simon, JO Castillo, TC Owyong… - The Journal of …, 2023 - ACS Publications
Boronic acid protecting group chemistry powerfully enhances the versatility of Suzuki–Miyaura cross-coupling. Prominent examples include trifluoroborate salts, N-methyliminodiacetic …
Number of citations: 4 pubs.acs.org
N Zhang - 2015 - search.proquest.com
The Suzuki-Miyaura cross-coupling is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic light-emitting materials. Utilization of phenol derivatives in Suzuki-…
Number of citations: 3 search.proquest.com
H Kinuta, Y Kita, E Rémond, M Tobisu, N Chatani - 2012
Number of citations: 0

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